

Application Notes and Protocols for Enantioselective Aziridination with *tert*-Butyl (mesitylsulfonyl)oxycarbamate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *tert*-Butyl
(mesitylsulfonyl)oxycarbamate

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Introduction

Enantioselective aziridination is a powerful transformation in organic synthesis, providing access to chiral aziridines, which are versatile building blocks for the synthesis of nitrogen-containing compounds, including pharmaceuticals and natural products. This document provides detailed application notes and protocols for the enantioselective aziridination of olefins using ***tert*-butyl (mesitylsulfonyl)oxycarbamate** as a nitrene precursor. While this specific reagent is not extensively documented, the protocols and data presented here are based on analogous and well-established methodologies for similar N-oxycarbamates and N-sulfonyl reagents, particularly utilizing rhodium and copper catalytic systems.^{[1][2][3]}

The use of ***tert*-butyl (mesitylsulfonyl)oxycarbamate** offers the potential for a stable, solid nitrene precursor. The bulky mesitylsulfonyl group may influence reactivity and selectivity, while the *tert*-butoxycarbonyl (Boc) group on the resulting aziridine allows for easy deprotection and further functionalization.

Reaction Principle

The core of this transformation is the catalytic generation of a metal-nitrene intermediate from **tert-butyl (mesitylsulfonyl)oxycarbamate**. This highly reactive species then undergoes an enantioselective addition to an olefinic substrate, mediated by a chiral catalyst, to form the desired chiral aziridine. The choice of the metal catalyst and the chiral ligand is crucial for achieving high yields and enantioselectivities.[4][5] Rhodium(II) and copper(I) complexes bearing chiral ligands are among the most successful catalysts for this type of reaction.[3][6][7]

Proposed Catalytic Systems

Based on literature precedents for similar transformations, two primary catalytic systems are proposed:

- **Rhodium(II)-Catalyzed Aziridination:** Dirhodium(II) carboxylates, such as $\text{Rh}_2(\text{OAc})_4$ or chiral variants, are known to effectively catalyze nitrene transfer reactions from N-oxycarbamates. [1] The use of chiral dirhodium(II) catalysts can induce enantioselectivity.
- **Copper(I)-Catalyzed Aziridination:** Copper(I) complexes in combination with chiral ligands, such as bis(oxazoline) (BOX) or phosphine-based ligands, have been extensively used for enantioselective aziridination.[2][3] These systems are particularly effective for the aziridination of styrenyl and other activated olefins.

Data Presentation: Representative Results for Analogous Reactions

The following tables summarize representative quantitative data from closely related enantioselective aziridination reactions. This data should serve as a benchmark for what might be expected when using **tert-butyl (mesitylsulfonyl)oxycarbamate** with appropriate optimization.

Table 1: Rhodium-Catalyzed Enantioselective Aziridination of Alkenes with Sulfamates[8]

Entry	Olefin Substrate	Catalyst	Yield (%)	ee (%)
1	Styrene	Rh ₂ (S-PTAD) ₄	95	99
2	4-Methylstyrene	Rh ₂ (S-PTAD) ₄	93	99
3	4-Chlorostyrene	Rh ₂ (S-PTAD) ₄	92	98
4	1-Octene	Rh ₂ (S-PTAD) ₄	75	92
5	Cyclohexene	Rh ₂ (S-PTAD) ₄	88	95

Reaction conditions: Alkene (1.0 mmol), sulfamate (1.2 mmol), catalyst (0.1 mol%), solvent, room temperature.

Table 2: Copper-Catalyzed Enantioselective Aziridination of Styrenes with PhI=NTs[3]

Entry	Styrene Derivative	Ligand	Yield (%)	ee (%)
1	Styrene	Bis(oxazoline) L1	94	94
2	4-Chlorostyrene	Bis(oxazoline) L1	95	96
3	4-Methoxystyrene	Bis(oxazoline) L1	85	92
4	2-Methylstyrene	Bis(oxazoline) L1	78	88
5	trans-β-Methylstyrene	Bis(oxazoline) L1	82	90

Reaction conditions: Styrene (1.0 mmol), PhI=NTs (1.1 mmol), CuOTf (5 mol%), Ligand (6 mol%), CH₂Cl₂, 25 °C.

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Enantioselective Aziridination

This protocol is adapted from established procedures for rhodium-catalyzed aziridination with sulfamate esters.^[9]

Materials:

- Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄ or a chiral variant, 1-2 mol%)
- Olefin (0.5 mmol, 1.0 equiv)
- **tert-Butyl (mesitylsulfonyl)oxycarbamate** (0.6 mmol, 1.2 equiv)
- Anhydrous solvent (e.g., dichloromethane or benzene, 2.5 mL to make a 0.2 M solution)
- Inert atmosphere (Nitrogen or Argon)
- Schlenk tube or similar reaction vessel
- Magnetic stirrer and stir bar

Procedure:

- To a dry Schlenk tube under an inert atmosphere, add the dirhodium(II) catalyst (1-2 mol%).
- Add the olefin (0.5 mmol) and the anhydrous solvent (2.5 mL).
- Stir the solution at room temperature for 5 minutes.
- Add **tert-butyl (mesitylsulfonyl)oxycarbamate** (0.6 mmol) in one portion.
- Stir the reaction mixture at room temperature, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired chiral aziridine.

Protocol 2: General Procedure for Copper-Catalyzed Enantioselective Aziridination

This protocol is based on the well-established copper-bis(oxazoline) catalyzed aziridination.[3]

Materials:

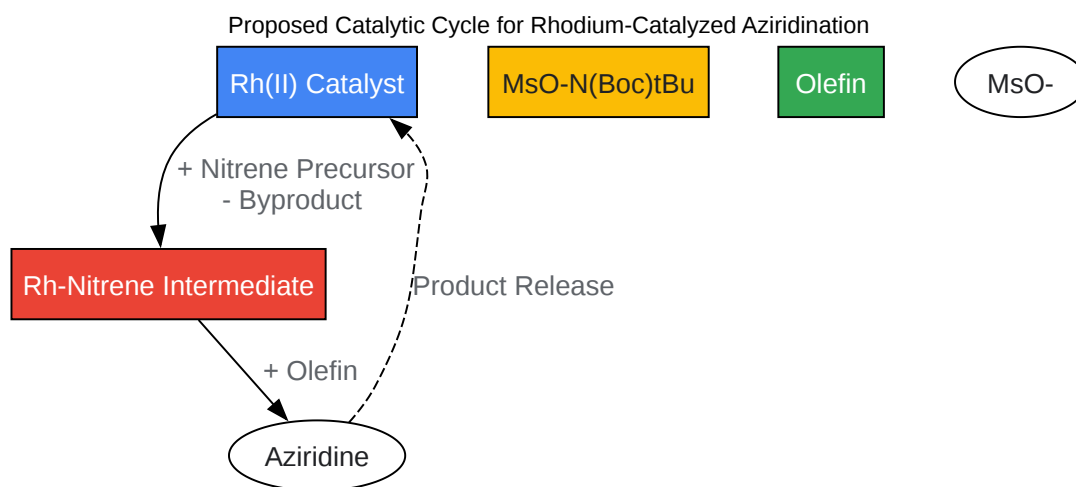
- Copper(I) trifluoromethanesulfonate (CuOTf) or Cu(I) trifluoromethanesulfonate benzene complex (5 mol%)
- Chiral bis(oxazoline) ligand (6 mol%)
- Olefin (0.5 mmol, 1.0 equiv)
- **tert-Butyl (mesitylsulfonyl)oxycarbamate** (0.6 mmol, 1.2 equiv)
- Anhydrous dichloromethane (CH₂Cl₂) (2.5 mL to make a 0.2 M solution)
- Inert atmosphere (Nitrogen or Argon)
- Schlenk tube or similar reaction vessel
- Magnetic stirrer and stir bar

Procedure:

- To a dry Schlenk tube under an inert atmosphere, add CuOTf (5 mol%) and the chiral bis(oxazoline) ligand (6 mol%).
- Add anhydrous CH₂Cl₂ (1.0 mL) and stir the mixture at room temperature for 30-60 minutes to form the catalyst complex.
- In a separate flask, dissolve the olefin (0.5 mmol) and **tert-butyl (mesitylsulfonyl)oxycarbamate** (0.6 mmol) in anhydrous CH₂Cl₂ (1.5 mL).
- Slowly add the solution of the olefin and the nitrene precursor to the catalyst solution at the desired temperature (e.g., 0 °C or 25 °C) over a period of 1-2 hours using a syringe pump.
- Stir the reaction mixture at the same temperature until the starting material is consumed (monitor by TLC or GC).

- Quench the reaction by adding a few drops of water.
- Warm the mixture to room temperature and pass it through a short pad of silica gel, eluting with ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

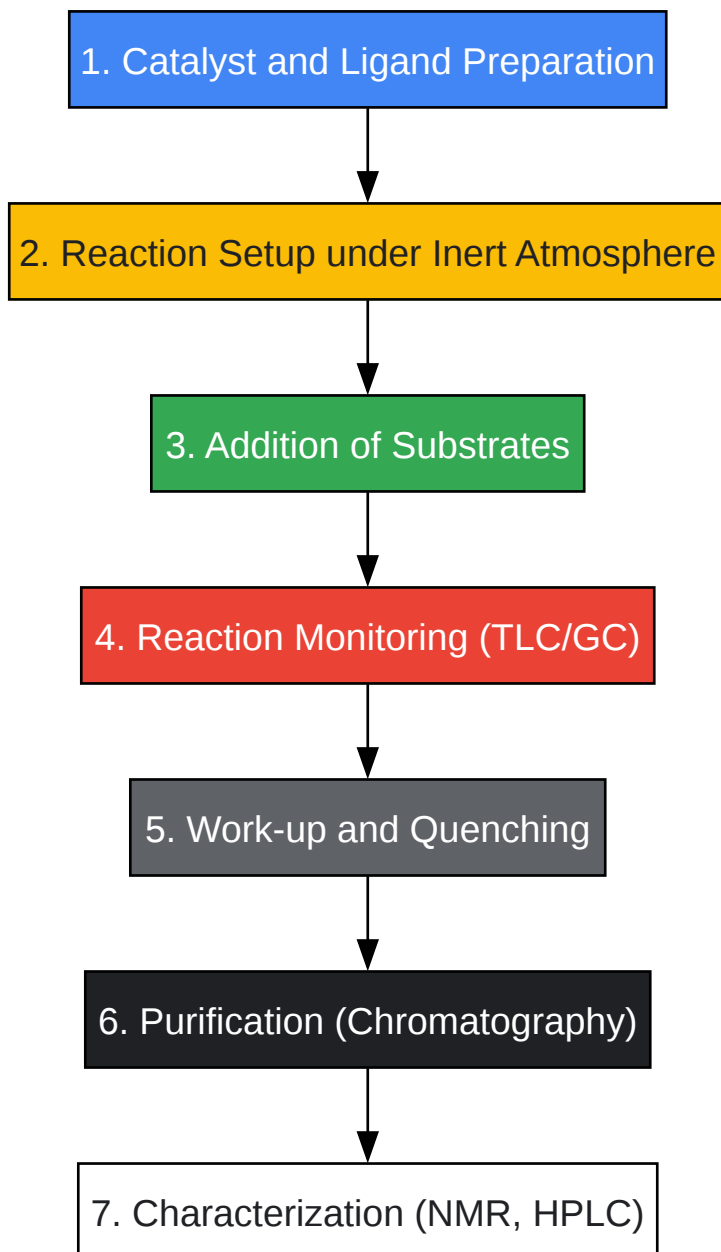
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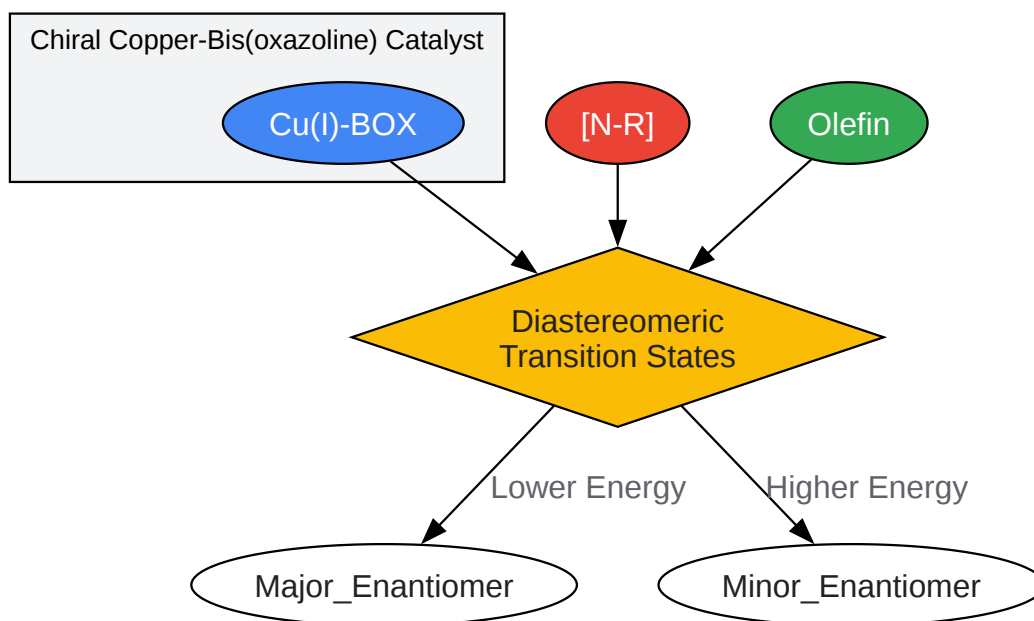
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Caption: Proposed catalytic cycle for rhodium-catalyzed aziridination.

General Experimental Workflow



Model for Enantioselection in Copper-Catalyzed Aziridination



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- To cite this document: BenchChem. [Application Notes and Protocols for Enantioselective Aziridination with tert-Butyl (mesitylsulfonyl)oxycarbamate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1269521#enantioselective-aziridination-with-tert-butyl-mesitylsulfonyl-oxycarbamate]

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